2,6-Diethynylpyridine

Overview

Description

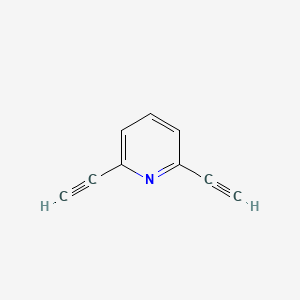

2,6-Diethynylpyridine (CAS No. 75867-46-8) is a pyridine derivative featuring two ethynyl (-C≡CH) groups at the 2- and 6-positions. Its molecular formula is C₉H₅N, with a molecular weight of 127.14 g/mol . The compound is synthesized via Sonogashira coupling or copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions, enabling modular functionalization for diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 2,6-dibromopyridine with terminal alkynes in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylpyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2,6-Diethynylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential use in the development of bioactive compounds.

Medicine: Explored for its potential in drug development due to its unique structural properties.

Industry: Utilized in the production of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,6-Diethynylpyridine is largely dependent on its structural properties. The ethynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The pyridine ring can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

*Yield varies with reaction conditions (e.g., CuAAC vs. Sonogashira coupling). †Estimated based on similar structures.

Key Insights :

- Reactivity : this compound outperforms halogen-substituted analogs (e.g., iodine/bromo derivatives) in CuAAC reactions due to higher ethynyl group accessibility .

- Ligand Flexibility : Pyrazole-substituted analogs (e.g., 2,6-bis(pyrazolyl)pyridine) form stronger coordination bonds with transition metals, enhancing catalytic activity compared to ethynylpyridine derivatives .

Functional Comparison in Supramolecular Chemistry

Key Insights :

- Electronic Properties : 2,5-Diethynylpyridine bridges in ferrocene frameworks exhibit superior electron transfer efficiency compared to 2,6-isomers, attributed to linear π-conjugation .

- Catenane Formation : While this compound facilitates [2]catenane synthesis with dipropargyl ethers (72% yield), it fails to form catenanes with triazole macrocycles due to geometric mismatches .

Application-Specific Performance

Fluorescence Sensing

- This compound Derivatives : Exhibit turn-on fluorescence upon binding human telomeric G-quadruplex DNA, with detection limits <1 µM .

- Biphenyl Ethynyl Analogs : Lower sensitivity due to reduced planarity and weaker DNA interactions .

Catalysis

- CuAAC Ligands : this compound-based ligands achieve 84% yield in macrocycle synthesis, outperforming galactose-triazole ligands (≤60% yield) .

Biological Activity

2,6-Diethynylpyridine (DEP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of DEP, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by two ethynyl groups attached to the 2 and 6 positions of the pyridine ring. Its molecular formula is and it has a molecular weight of 133.14 g/mol. The compound's structure contributes to its unique chemical properties, influencing its interactions with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study reported that related compounds with similar structures demonstrated IC50 values ranging from 40 to 70 μM against different cancer types, indicating moderate cytotoxicity . Furthermore, DEP's ability to bind to DNA and RNA suggests mechanisms through which it may exert its anticancer effects .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 65 |

| HeLa (Cervical) | 55 |

| A549 (Lung) | 72 |

Interaction with Metal Ions

The interaction of DEP with metal ions has also been explored. It has been used as a ligand in coordination chemistry, forming complexes that may enhance its biological activity. For example, studies have indicated that metal complexes formed with DEP can exhibit improved stability and biological efficacy compared to the free ligand .

The biological activity of DEP can be attributed to several mechanisms:

- DNA Binding : DEP has been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Metal Ion Coordination : The ability of DEP to coordinate with metal ions enhances its stability and may facilitate targeted delivery in therapeutic applications .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DEP may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity in Breast Cancer Models

A study investigated the effects of DEP on MCF-7 breast cancer cells. The results indicated that treatment with DEP led to significant apoptosis in these cells, as evidenced by increased levels of caspase-3 activation and PARP cleavage. This study highlights the potential of DEP as a therapeutic agent in breast cancer treatment.

Case Study 2: Coordination Complexes with Copper

Another investigation focused on the synthesis of copper complexes using DEP as a ligand. These complexes exhibited enhanced anticancer activity compared to their non-complexed counterparts. The study concluded that the coordination of copper ions with DEP significantly increased cytotoxicity against HeLa cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-Diethynylpyridine, and what key considerations ensure high yield and purity?

- Methodology : Synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. For example, reacting this compound with diazides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) yields macrocycles. Key considerations include:

- Using TIPS-protected alkynes to prevent undesired side reactions .

- Optimizing stoichiometry (e.g., 10 equivalents of diazide per alkyne) to achieve 84% yield .

- Purification via column chromatography or recrystallization from DMF due to low solubility .

Q. How can researchers address solubility challenges of this compound derivatives during purification and characterization?

- Solutions :

- Recrystallization : Use high-boiling solvents like DMF or kerosene/1-octanol mixtures .

- Copolymerization : Incorporate 1,3-diethynylbenzene to enhance solubility while retaining functionality .

- Alternative Characterization : Employ solid-state NMR or X-ray crystallography (e.g., CSD entry LUMYEX) when solution-state ¹³C NMR is impractical .

Advanced Research Questions

Q. What methodological approaches enable selective functionalization of this compound to preserve one ethynyl group for further derivatization?

- Strategies :

- Controlled Stoichiometry : React this compound with sodium azide and bromoketones under Cu catalysis to achieve mono-functionalization (e.g., derivative 3l ) .

- Stepwise CuAAC : Use protected intermediates (e.g., TIPS-alkyne) to selectively modify one ethynyl group, enabling synthesis of tetradentate ligands like 10 in two steps .

Q. Why do certain supramolecular assemblies involving this compound fail to form predicted interlocked structures like catenanes, despite favorable computational modeling?

- Key Factors :

- Geometric Mismatch : Precursor geometry and macrocycle ring size critically influence self-assembly. Computational models (GFN2-xTB) may overlook steric clashes or dynamic solution behavior .

- Successful Conditions : Use α,α′-diazido-p-xylene with dipropargyl ether under multicomponent reactions to achieve 72–78% catenane yields .

Q. How does this compound contribute to nonlinear optical (NLO) materials?

- Mechanism : Polar crystal packing via C(sp²)–H···N and C(sp)–H···π interactions generates intense second-harmonic generation (SHG) responses. The SHG efficiency of this compound crystals is 5× higher than urea .

Q. What role does this compound play in designing microporous polymers for environmental applications?

- Applications :

- CO₂ Capture : Homopolymers exhibit CO₂ uptake of 1.2 mmol/g at 1 bar via Lewis acid-base interactions .

- Water Harvesting : Copolymers with 3,5-diethynylpyridine adsorb 376 mg/g H₂O at 90% RH, ideal for atmospheric water harvesting .

Q. Data Contradictions and Resolution

Q. Why do computational models predict feasible catenane formation, while experimental attempts fail?

- Resolution : Modeling (e.g., GFN2-xTB) may not account for kinetic barriers or solvent effects. Experimental failures with Zn²⁺/Co²⁺ templates highlight the need for precise precursor design, as seen in successful catenane syntheses using α,α′-diazido-p-xylene .

Q. Methodological Best Practices

Q. How to optimize CuAAC reactions for this compound-based macrocycles?

- Protocol :

- Use CuSO₄/sodium ascorbate in DMF/H₂O (4:1) at RT for 20 hours .

- Purify via EDTA/NH₃(aq) washes to remove copper residues .

Q. What computational tools are effective for studying this compound-based electronic materials?

- Tools :

Properties

IUPAC Name |

2,6-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRLFYTZNXGQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503251 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-46-8 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.